molecular formula C18H14N2O5 B1666672 Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester CAS No. 29002-09-3

Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester

Cat. No. B1666672
CAS RN: 29002-09-3
M. Wt: 338.3 g/mol
InChI Key: GSPLWVCWRITULV-UHFFFAOYSA-N
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Description

Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester is a bioactive chemical.

Scientific Research Applications

Catalysis and Reactivity

  • Alkali-metal ion catalysis in nucleophilic substitution reactions has been studied, showing that compounds similar to Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester, particularly those with nitro and quinolyl groups, exhibit increased reactivity and distinct transition state structures when interacting with alkali-metal ethoxides (Jeon et al., 2014).

Kinetic Studies

  • Research on the kinetic aspects of nucleophilic substitution reactions of similar nitro-quinolyl esters demonstrates the influence of different nonleaving groups on reactivity and transition state structures (Lee et al., 2014).

Asymmetric Esterification

  • The asymmetric esterification of free carboxylic acids using benzoic anhydrides and tetramisole derivatives has been explored, highlighting the potential for producing optically active esters, which could include derivatives of Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester (Shiina & Nakata, 2007).

Reactivity Studies

  • Investigations into the reactivity of o-(hydroxybenzoyl) benzoic acids with diazomethane have noted the impact of nitro groups on reactivity, which could be relevant to the study of nitro-quinolyl esters (Bellaart, Kooistra, & Koningsberger, 2010).

Metabolite Analysis

  • The identification of metabolites of novel nitric oxide donors structurally related to Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester, provides insights into their metabolic pathways and potential biomedical applications (Li et al., 2011).

Synthetic Methodologies

  • Synthesis of related compounds, such as 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester, sheds light on the synthetic approaches and conditions that could be adapted for similar benzoic acid derivatives (Wu Hai-juan, 2012).

properties

CAS RN

29002-09-3

Product Name

Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 3-ethoxybenzoate

InChI

InChI=1S/C18H14N2O5/c1-2-24-14-7-3-5-13(11-14)18(21)25-17-15(20(22)23)9-8-12-6-4-10-19-16(12)17/h3-11H,2H2,1H3

InChI Key

GSPLWVCWRITULV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Appearance

Solid powder

Other CAS RN

29002-09-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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